Clonidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.80e-01 g/L

Synonyms

Canonical SMILES

Hypertension and Cardiovascular Research:

- Mechanism of action: Clonidine acts on the central nervous system, specifically in the brainstem, to decrease sympathetic nerve activity. This, in turn, leads to relaxation of blood vessels and a consequent reduction in blood pressure and heart rate .

- Research applications: Ongoing research explores the potential of clonidine in:

- Resistant hypertension: Investigating its efficacy alone or in combination with other antihypertensive medications for patients with uncontrolled blood pressure .

- Cardiovascular complications: Studying its impact on preventing or managing complications like heart failure and stroke associated with hypertension .

Pain Management:

- Mechanism of action: Clonidine's ability to modulate pain pathways in the central nervous system is believed to contribute to its analgesic effects .

- Research applications: Studies are exploring the use of clonidine for:

- Cancer pain: Investigating its effectiveness in managing pain associated with different types of cancer, often used as an adjunctive therapy with other pain medications .

- Neuropathic pain: Evaluating its potential in relieving chronic pain caused by nerve damage, such as diabetic neuropathy and post-herpetic neuralgia .

Neurological and Psychiatric Research:

- Mechanism of action: The specific mechanisms underlying clonidine's effects in these areas are still being elucidated, but its influence on various neurotransmitter systems is likely involved .

- Research applications: Clonidine is being studied for its potential role in:

- Attention deficit hyperactivity disorder (ADHD): Investigating its efficacy in improving symptoms like hyperactivity, impulsivity, and inattention in children and adults with ADHD .

- Tourette syndrome: Evaluating its effectiveness in reducing the frequency and severity of tics, involuntary movements or vocalizations, associated with the condition .

- Post-traumatic stress disorder (PTSD): Exploring its potential in reducing the intensity of nightmares and other symptoms associated with PTSD .

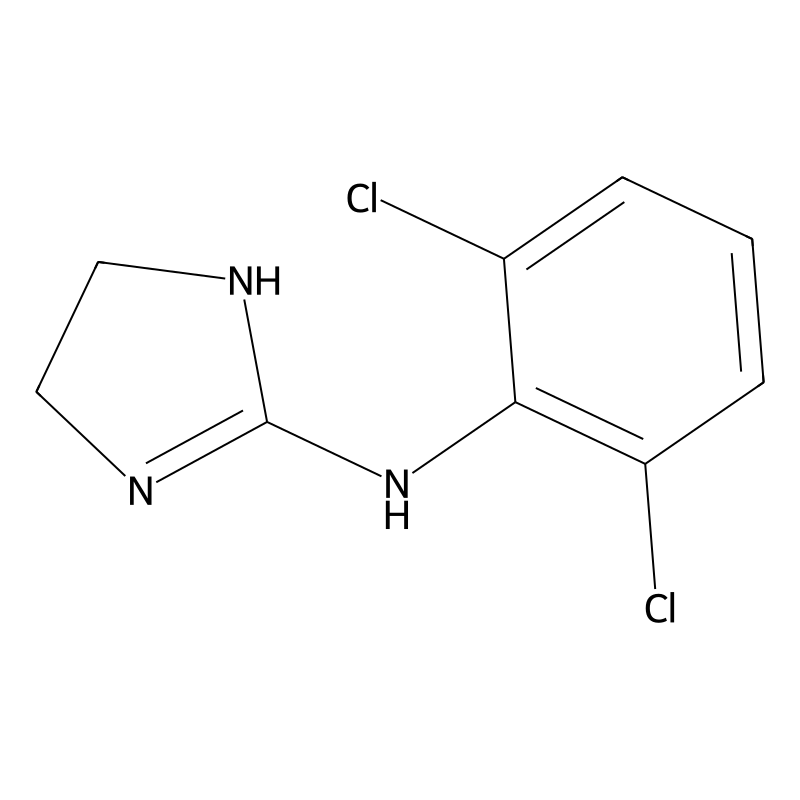

Clonidine is an imidazoline derivative with the chemical name 2-((2,6-dichlorophenyl) amino)-2-imidazoline hydrochloride. It is commonly marketed under the brand names Catapres and Kapvay. The drug acts as an agonist at alpha-2 adrenergic receptors in the central nervous system, leading to decreased sympathetic outflow, which results in lowered blood pressure and heart rate . Clonidine is available in various forms, including oral tablets and transdermal patches, with a typical dosage ranging from 0.1 mg to 2.4 mg daily .

Clonidine's mechanism of action for lowering blood pressure involves stimulating alpha-2 adrenergic receptors in the brainstem, leading to a decrease in sympathetic nervous system activity. This results in a reduction in heart rate and blood vessel constriction, ultimately lowering blood pressure [].

In the case of ADHD, the exact mechanism is not fully understood, but it's thought to involve modulating neurotransmitters like norepinephrine in the brain regions responsible for attention and impulsivity [].

Clonidine undergoes metabolic transformations primarily through 4-hydroxylation, catalyzed by cytochrome P450 enzymes such as CYP2D6, CYP1A2, and CYP3A4. Less than 50% of clonidine is metabolized in the liver to inactive metabolites; the remaining dose is excreted unchanged in urine . The pharmacokinetics of clonidine indicate that it has a half-life that varies between 6 and 23 hours, influenced by factors such as renal function and dosage .

The primary mechanism of action for clonidine involves its agonistic effect on alpha-2 adrenergic receptors located in the brainstem. This action leads to a reduction in sympathetic nervous system activity, resulting in decreased peripheral resistance and lower blood pressure . Clonidine also exhibits sedative effects and can modulate pain transmission pathways, making it useful in managing conditions like attention deficit hyperactivity disorder (ADHD) and chronic pain .

- Formation of Imidazoline Ring: The imidazoline structure is formed through condensation reactions involving appropriate amines and carbonyl compounds.

- Chlorination: The introduction of dichlorophenyl groups is achieved through chlorination reactions.

- Hydrochloride Salt Formation: Clonidine is often converted to its hydrochloride salt form to enhance solubility and stability.

These synthetic routes may vary based on specific laboratory techniques or desired purity levels .

Clonidine has several FDA-approved indications:

- Hypertension: It reduces blood pressure by decreasing sympathetic outflow.

- Attention Deficit Hyperactivity Disorder: Clonidine is used as an adjunctive treatment for ADHD in children.

- Management of Pain: It serves as an adjunct therapy for severe pain management, especially in cancer patients.

- Tourette Syndrome: Clonidine can help manage tics associated with Tourette syndrome .

Additionally, clonidine is sometimes utilized in anesthesia protocols for its analgesic properties when administered epidurally.

Clonidine interacts with various medications, particularly those affecting the central nervous system. Notable interactions include:

- CNS Depressants: The sedative effects can be potentiated when used with benzodiazepines or opioids.

- Antidepressants: Concomitant use with tricyclic antidepressants may enhance cardiovascular side effects.

- Other Antihypertensives: Caution is advised when combining clonidine with other antihypertensives due to additive effects on blood pressure .

Monitoring for potential adverse reactions is crucial when clonidine is prescribed alongside these medications.

Several compounds share structural or functional similarities with clonidine. Below are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Guanfacine | Alpha-2 adrenergic agonist | Longer half-life; less sedation compared to clonidine |

| Methyldopa | Central alpha-2 adrenergic agonist | Primarily used for hypertension during pregnancy |

| Dexmedetomidine | Alpha-2 adrenergic agonist | Used primarily as a sedative in intensive care settings |

Uniqueness of Clonidine

Clonidine's unique profile lies in its dual functionality as both an antihypertensive agent and a treatment for ADHD. Its ability to modulate pain pathways further distinguishes it from similar compounds that primarily target either hypertension or sedation without additional therapeutic applications .

Stimulation of Alpha-2 Adrenoceptors in the Dorsal Horn

Clonidine exerts its analgesic effects primarily through agonism of alpha-2 adrenoceptors (α~2~ARs) located in the dorsal horn of the spinal cord. These receptors are densely concentrated in laminae II and III of the substantia gelatinosa, a critical region for modulating nociceptive signal transmission [1] [2]. Activation of α~2~ARs inhibits the release of excitatory neurotransmitters, such as substance P and glutamate, from primary afferent neurons, thereby attenuating the propagation of pain signals to higher brain centers [2] [4].

Research in porcine models has demonstrated that epidural administration of clonidine results in rapid penetration into the cerebrospinal fluid (CSF), with peak concentrations of 129 ± 24 ng/ml observed within 20 minutes [2]. This localized delivery ensures direct interaction with spinal α~2~ARs, bypassing systemic circulation and minimizing peripheral side effects [2]. The apparent elimination half-life of clonidine in CSF is approximately 26 ± 8.2 minutes, indicating sustained receptor engagement within the spinal cord [2].

Table 1: Clonidine Concentrations in Cerebrospinal Fluid After Epidural Administration

| Time Post-Injection (min) | CSF Concentration (ng/ml) |

|---|---|

| 20 | 129 ± 24 |

| 40 | 68 ± 15 |

| 60 | 34 ± 9 |

| 80 | 17 ± 5 |

These findings underscore the spinal selectivity of clonidine, which correlates with its efficacy in reducing hyperalgesia and allodynia in preclinical models [4].

Enhancement of Descending Inhibitory Pathways via Norepinephrine Release

Clonidine modulates supraspinal analgesia by enhancing descending noradrenergic pathways originating in the locus coeruleus. These pathways project to the dorsal horn and release norepinephrine (NE), which binds to α~2~ARs to further inhibit nociceptive processing [3] [4]. In hypertensive patients, clonidine administration reduces CSF and plasma NE levels by approximately 70%, reflecting diminished sympathetic outflow and heightened inhibitory tone [3].

The relationship between NE and its metabolite normetanephrine (NMN) in CSF provides insight into clonidine’s central effects. Post-treatment reductions in NMN parallel declines in NE, suggesting that clonidine suppresses both NE release and turnover [3]. This dual action amplifies the descending inhibitory signal, effectively "gating" nociceptive input at the spinal level [4].

Key Mechanistic Insights:

- Clonidine decreases CSF NE concentrations by 70% in humans, correlating with reduced pain perception [3].

- Dopaminergic activity in CSF remains unchanged, confirming specificity for noradrenergic pathways [3].

Synergistic Interactions with Opioids and Local Anesthetics

Combination therapies involving clonidine and opioids or local anesthetics exhibit profound synergism in antinociception. Preclinical studies in mice demonstrate that intrathecal co-administration of morphine and clonidine increases the therapeutic window (TW) by 200-fold compared to either drug alone [4]. This synergy arises from complementary mechanisms: opioids activate mu-opioid receptors (MORs), while clonidine potentiates α~2~AR signaling, collectively suppressing nociceptive transmission in the dorsal horn [1] [4].

Table 2: Therapeutic Window (TW) for Intrathecal Drug Combinations

| Drug Combination | TW (Antinociception/Sedation) |

|---|---|

| Morphine Alone | 0.5–5.7 |

| Clonidine Alone | 1.2–8.3 |

| Morphine + Clonidine | 36–200 |

In clinical settings, clonidine augments the effects of local anesthetics such as hyperbaric bupivacaine. A randomized trial in elderly patients revealed that adding 15 μg or 30 μg of clonidine to 9 mg bupivacaine significantly elevated median sensory block levels (P < 0.001) and prolonged analgesia duration without exacerbating hemodynamic instability [1]. This synergy enables lower doses of both agents, minimizing adverse effects while maintaining efficacy [1] [4].

Mechanistic Basis for Synergy:

- Opioid-Clonidine Interaction: MOR and α~2~AR co-activation converges on intracellular cAMP pathways, enhancing potassium channel opening and hyperpolarization of dorsal horn neurons [4].

- Local Anesthetic-Clonidine Interaction: Clonidine prolongs sodium channel blockade by bupivacaine, extending sensory neuron inactivation [1].

Reduction of Noradrenaline Release via Presynaptic Alpha-2 Receptors

Clonidine exerts potent inhibitory effects on noradrenaline release through activation of presynaptic alpha-2 adrenoceptors. Research by Maura and colleagues demonstrated that clonidine inhibits the release of tritiated noradrenaline from rat cerebral cortex synaptosomes with a pIC30 value of 7.47, indicating substantial potency in blocking neurotransmitter release [4]. This inhibition occurs through direct activation of alpha-2 presynaptic receptors located on noradrenergic terminals, which function as autoreceptors providing negative feedback control over noradrenaline release.

The mechanism involves clonidine binding to presynaptic alpha-2 adrenoceptors, which are coupled to inhibitory G-proteins of the Gi/Go family [5]. This coupling results in inhibition of adenylyl cyclase activity, leading to decreased cyclic adenosine monophosphate (cyclic AMP) levels within the nerve terminal [6] [7]. The reduction in cyclic AMP subsequently decreases protein kinase A activity and calcium influx, ultimately resulting in diminished vesicular noradrenaline release into the synaptic cleft [8].

Studies using in vivo microdialysis techniques have confirmed that clonidine administration significantly suppresses noradrenaline release in various brain regions. Deyama and colleagues demonstrated that perfusion of clonidine at 100 micromolar concentration through microdialysis probes significantly suppressed formalin-induced increases in extracellular noradrenaline levels within the ventral bed nucleus of the stria terminalis [9]. This finding provides direct evidence for clonidine's ability to modulate noradrenaline release in living neural tissue.

The presynaptic inhibitory effects of clonidine exhibit frequency-dependent characteristics. Research by Sternberg and colleagues found that clonidine's inhibition of noradrenaline release was significantly greater at lower stimulation frequencies (1 hertz) compared to higher frequencies (3 hertz) [10]. This frequency dependence suggests that the alpha-2 autoreceptor system is particularly important for controlling basal noradrenaline release rather than high-frequency burst activity.

Chronic administration of clonidine induces functional down-regulation of presynaptic alpha-2 adrenoceptors. Long-term treatment for 12 days resulted in reduced effectiveness of natural noradrenaline in inhibiting potassium-evoked neurotransmitter release, indicating adaptive changes in receptor sensitivity [4]. This down-regulation affects both alpha-2 autoreceptors on noradrenergic terminals and alpha-2 heteroreceptors on serotonergic terminals, demonstrating the widespread impact of chronic clonidine exposure on presynaptic receptor function.

Hyperpolarization of Neurons Through G-Protein-Coupled Potassium Channel Activation

Clonidine induces neuronal hyperpolarization through a sophisticated mechanism involving G-protein-coupled potassium channel activation. The compound's interaction with postsynaptic alpha-2 adrenoceptors triggers activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in increased potassium conductance and membrane hyperpolarization [11] [12].

Research conducted on ventral tegmental area dopamine neurons revealed that clonidine application produces significant effects on hyperpolarization-activated cation currents. Clonidine at 40 micromolar concentration decreased the amplitude of hyperpolarization-activated current (Ih) by 34.9% at -125 millivolts, while simultaneously slowing the rate of current activation approximately twofold [12]. This dual effect indicates that clonidine not only reduces the magnitude of depolarizing currents but also alters their kinetic properties to favor neuronal hyperpolarization.

The hyperpolarization mechanism involves multiple potassium channel subtypes. Studies on myenteric neurons demonstrated that clonidine-induced hyperpolarization occurs through an adrenergically mediated increase in potassium conductance [13]. The effect was blocked by barium, a potassium channel blocker, confirming the essential role of potassium channels in mediating clonidine's hyperpolarizing actions. However, the mechanism shows complexity, as noradrenaline exhibited additional inhibitory actions that persisted even in the presence of potassium channel blockade, suggesting multiple pathways for hyperpolarization.

Electrophysiological investigations in locus coeruleus neurons provided detailed characterization of clonidine-induced hyperpolarization. Direct application of clonidine produced membrane hyperpolarization associated with decreased input resistance, effects that were completely blocked by the alpha-2 adrenoceptor antagonist piperoxane [14]. These findings confirm that hyperpolarization results specifically from alpha-2 adrenoceptor activation rather than non-specific membrane effects.

The G-protein coupling mechanisms underlying hyperpolarization involve both Gi and Go proteins. Alpha-2 adrenoceptors couple to inhibitory G-proteins, which then interact directly with GIRK channels to increase their open probability [11]. The Gβγ dimeric protein complex dissociated from activated G-proteins directly binds to GIRK channels, increasing their affinity for the signaling lipid phosphatidylinositol 4,5-bisphosphate (PIP2) and promoting channel opening [11]. This results in increased potassium efflux and consequent membrane hyperpolarization.

Antagonism of Peripheral Alpha-1 Adrenoceptors in Specific Contexts

While clonidine primarily functions as an alpha-2 adrenoceptor agonist, it exhibits antagonistic properties at peripheral alpha-1 adrenoceptors under specific physiological conditions. This dual activity contributes to clonidine's complex cardiovascular effects and provides insight into its therapeutic mechanisms beyond central sympathoinhibition.

Research investigating clonidine's peripheral vascular effects revealed that the compound can antagonize alpha-1 adrenoceptor-mediated vasoconstriction. When clonidine was co-infused into hand veins preconstricted with phenylephrine (an alpha-1 agonist), it reversed the vasoconstriction from 81% to 46%, demonstrating partial alpha-1 antagonist activity rather than the expected additive vasoconstriction [15]. This antagonistic effect distinguishes clonidine from more selective alpha-2 agonists and contributes to its unique pharmacological profile.

The alpha-1 antagonistic properties of clonidine are concentration-dependent and context-specific. Studies using noradrenaline-induced vasoconstriction showed that clonidine reduced the vasoconstrictor response by 12%, indicating moderate alpha-1 receptor antagonism [15]. However, this effect is significantly weaker than clonidine's alpha-2 agonist activity, with the alpha-2/alpha-1 selectivity ratio remaining approximately 220:1 [1].

Clinical investigations examining ethnic differences in clonidine responses provided additional evidence for peripheral alpha-1 interactions. While clonidine produced similar central sympathoinhibition in both black and white subjects, the blood pressure responses differed significantly between groups [15]. This discrepancy suggested that peripheral receptor interactions, potentially including alpha-1 antagonism, contribute to clonidine's overall hemodynamic effects independent of central mechanisms.

The molecular basis for clonidine's alpha-1 antagonistic activity relates to its imidazoline structure and binding characteristics. Unlike highly selective alpha-2 agonists such as dexmedetomidine (which has an alpha-2/alpha-1 selectivity ratio of 1620:1), clonidine's moderate selectivity allows for significant alpha-1 receptor binding at therapeutic concentrations [15]. This binding appears to produce partial agonist effects that can functionally antagonize full alpha-1 agonists under certain conditions.

The therapeutic implications of clonidine's alpha-1 antagonistic properties extend to its use in specific cardiovascular conditions. In patients with Raynaud's disease, studies demonstrated that alpha-2 adrenoceptor blockade with yohimbine significantly prevented vasospastic attacks, while alpha-1 blockade with prazosin had no effect [16]. This finding suggests that clonidine's therapeutic efficacy in such conditions results primarily from alpha-2 agonism rather than alpha-1 antagonism, highlighting the context-dependent nature of its receptor interactions.

| Study | Compound | Concentration/Dose | Effect Type | Measurement | Mechanism |

|---|---|---|---|---|---|

| Maura et al. (1985) | Clonidine | pIC30 = 7.47 | Noradrenaline release inhibition | Inhibition of [3H]noradrenaline release | α2 presynaptic receptor activation |

| Charney et al. (1982) | Clonidine | Various doses | Presynaptic α2 receptor response | Plasma MHPG reduction | Presynaptic α2 receptor sensitivity |

| Levitt et al. (2011) | Clonidine | 1 μM | Adenylyl cyclase inhibition | AC inhibition competition | Gi/o-protein adenylyl cyclase inhibition |

| Kamikawka et al. (1998) | Clonidine | 20 μM | Hyperpolarization-activated current | Ih current reduction 34.9% | Hyperpolarization via K+ channel |

| Näsman (2002) | Clonidine | α2B-AR studies | G-protein coupling | Gs and Gi coupling | Dual G-protein coupling |

| Tsuda et al. (1990) | Clonidine | 1 × 10^-9 mol/L | Presynaptic enhancement | Enhanced clonidine inhibition | NPY/Galanin receptor enhancement |

| Saunders et al. (2004) | Dexmedetomidine | 0.001-1000 ng/min | Vascular α2 receptor response | ED50 vasoconstriction | Postsynaptic α2 receptor activation |

| Deyama et al. (2011) | Clonidine | 100 μM perfusion | Noradrenaline release inhibition | Extracellular NA suppression | α2-adrenoceptor-mediated inhibition |

| Receptor Subtype | G-Protein Coupling | Primary Effector | Secondary Effects | Reference |

|---|---|---|---|---|

| α2A-adrenergic | Gi2, Gi3 | Adenylyl cyclase inhibition | K+ channel activation | Näsman et al. (2002) |

| α2B-adrenergic | Gi, Gs (dual) | Adenylyl cyclase (dual effect) | K+ channel activation, cAMP modulation | Näsman et al. (2002) |

| α2C-adrenergic | Gi/o | Adenylyl cyclase inhibition | K+ channel activation, PKC pathway | Levitt et al. (2010) |

| α2A/α2D-adrenergic | Gi/o | Adenylyl cyclase inhibition | K+ channel activation | Levitt et al. (2011) |

| α2B-adrenergic | Gi, Gs | Adenylyl cyclase stimulation/inhibition | Context-dependent cAMP effects | Multiple studies |

| Study Model | Clonidine Effect | Channel Type | Mechanism Detail | Functional Outcome |

|---|---|---|---|---|

| Rat dorsal root ganglion | Ih current inhibition | HCN (hyperpolarization-activated) | Voltage dependence shift | Neuronal hyperpolarization |

| VTA dopamine neurons | Ih amplitude reduction 34.9% | HCN channels | Negative shift in voltage dependence | Reduced pacemaker firing |

| Myenteric neurons | Hyperpolarization via K+ conductance | K+ channels (general) | Increased K+ conductance | Reduced excitability |

| Locus coeruleus neurons | Membrane hyperpolarization | K+ channels | Decreased input resistance | Inhibition of firing |

| Pedunculopontine nucleus | Hyperpolarization | K+ channels | Membrane potential change | Reduced cell excitability |

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.59 (LogP)

log Kow = 1.57

2.7

Decomposition

Appearance

Melting Point

MP: 305 °C. Soluble in aboslute ethanol. One gram is soluble in 6 mLs water (60 °C); about 13 mLs water (20 °C); about 5.8 mLs methanol; about 25 mLs ethanol; about 5000 mLs chloroform. UV max (water): 213, 271, 302 nm (epsilon 8290.327, 713.074, 339.876) /Clonidine hydrochloride/

UNII

Related CAS

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (56.38%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (57.45%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

Treatment of painful diabetic neuropathy

Livertox Summary

Drug Classes

Therapeutic Uses

Clonidine hydrochloride and transdermal clonidine are used alone or in combination with other classes of antihypertensive agents in the management of hypertension. /Included in US product labeling/

Clonidine hydrochloride administered by epidural infusion is used as adjunctive therapy in combination with opiates in the management of severe cancer pain that is not relieved by opiate analgesics alone. /Clonidine hydrochloride; Included in US product labeling/

Oral loading-dose regimens of clonidine hydrochloride have been effective in rapidly reducing blood pressure in patients with severe hypertension in whom reduction of blood pressure was considered urgent, but not requiring emergency treatment. Hypertensive urgencies are those situations in which it is desirable to reduce blood pressure within a few hours. Such situations include the upper levels of severe hypertension, hypertension with optic disk edema, progressive target organ complications, and severe perioperative hypertension. /Clonidine hydrochloride; NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for CLONIDINE (15 total), please visit the HSDB record page.

Pharmacology

Clonidine is an imidazoline derivate and centrally-acting alpha-adrenergic agonist, with antihypertensive activity. Clonidine binds to and stimulates central alpha-2 adrenergic receptors, thereby reducing the amount of norepinephrine (NE) release and thus decreasing sympathetic outflow to the heart, kidneys, and peripheral vasculature. The reduction in sympathetic outflow leads to decreased peripheral vascular resistance, decreased blood pressure, and decreased heart rate. In addition, clonidine binds to imidazoline receptor subtype 1 (I1), which may also contribute to a reduction in blood pressure.

MeSH Pharmacological Classification

ATC Code

C02 - Antihypertensives

C02A - Antiadrenergic agents, centrally acting

C02AC - Imidazoline receptor agonists

C02AC01 - Clonidine

N - Nervous system

N02 - Analgesics

N02C - Antimigraine preparations

N02CX - Other antimigraine preparations

N02CX02 - Clonidine

S - Sensory organs

S01 - Ophthalmologicals

S01E - Antiglaucoma preparations and miotics

S01EA - Sympathomimetics in glaucoma therapy

S01EA04 - Clonidine

Mechanism of Action

Intravenous infusion of clonidine causes an acute rise in blood pressure, apparently because of activation of postsynaptic alpha2 receptors in vascular smooth muscle. The affinity of clonidine for these receptors is high, although the drug is a partial agonist with relatively low efficacy at these sites. The hypertensive response that follows parenteral administration of clonidine generally is not seen when the drug is given orally. However, even after intravenous administration, the transient vasoconstriction is followed by a more prolonged hypotensive response which results from decreased central outflow of impulses in the sympathetic nervous system. ... The effect appears to result from activation of alpha2 receptors in the lower brain stem region. This central action has been demonstrated by infusing small amounts of the drug into the vertebral arteries or by injecting it directly into the cisterna magna.

Clonidine decreases discharges in sympathetic preganglionic fibers in the splanchnic nerve as well as in postganglionic fibers of cardiac nerves. These effects are blocked by alpha2-selective antagonists ... Clonidine also stimulates parasympathetic outflow, and this may contribute to the slowing of heart rates as a consequence of increased vagal tone as well as diminished sympathetic drive.

THE SITES OF ACTION OF CLONIDINE INDUCED ADRENAL-SUPPRESSANT EFFECT WERE INVESTIGATED IN SPONTANEOUSLY HYPERTENSIVE RATS. FIVE TO 10 MINUTES AFTER IV ADMINISTRATION OF CLONIDINE (3-100 MG/KG), THERE WAS A DECREASE IN BOTH SYMPATHETIC ADRENAL NERVE ACTIVITY AND ADRENAL CATECHOLAMINE SECRETION RATES, ALONG WITH THE DECREASE IN ARTERIAL BLOOD PRESSURE AND HEART RATE. APPARENTLY, BOTH THE ADRENAL MEDULLA AND THE SPINAL AND SUPRASPINAL STRUCTURES ARE THE RESPONSIBLE SITES OF ACTION OF CLONIDINE-INDUCED ADRENAL SUPPRESSION. THE CENTRAL ACTION OF CLONIDINE APPEARS TO PREDOMINATE OVER THE PERIPHERAL ACTION IN THIS SUPPRESSION.

Clonidine appears to stimulate alpha2-adrenergic receptors in the CNS (mainly in the medulla oblongata), causing inhibition, but not blockade, of sympathetic vasomotor centers. Cardiovascular reflexes remain intact, and normal homeostatic mechanisms and hemodynamic responses to exercise are maintained. The central effects of the drug result in reduced peripheral sympathetic nervous system activity, reduced peripheral and renovascular resistance, reduction of systolic and diastolic blood pressure, and bradycardia. Peripheral venous pressure remains unchanged. It has been postulated that the hypotensive response to clonidine may result from reduced angiotensin II generation because of inhibition of renin release or from reduced stimulation of medullary vasomotor centers responsive to circulating angiotensin II; however, the exact relationship between the action of the drug in reducing renin activity and excretion of aldosterone and catecholamines and the hypotensive effect of the drug has not been fully elucidated.

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Vapor Pressure

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

Approximately 50% of a clonidine dose is excreted in the urine as the unchanged drug and 20% is eliminated in the feces.

The volume of distribution of clonidine has been reported as 1.7-2.5L/kg, 2.9L/kg, or 2.1±0.4L/kg depending on the source.

The clearance of clonidine is 1.9-4.3mL/min/kg.

Animal studies indicate that clonidine is widely distributed into body tissues; tissue concentrations of the drug are higher than plasma concentrations. The mean volume of distribution of clonidine is reported to be 2.1 L/kg. After oral administration, highest concentrations of the drug are found in the kidneys, liver, spleen, and GI tract. High concentrations of the drug also appear in the lacrimal and parotid glands. Clonidine is concentrated in the choroid of the eye and is also distributed into the heart, lungs, testes, adrenal glands, fat, and muscle. The lowest concentration occurs in the brain. Clonidine is distributed into CSF. Following epidural infusion, clonidine is rapidly and extensively distributed into CSF and readily partitions into the plasma via epidural veins. In vitro, clonidine is approximately 20-40% bound to plasma proteins, mainly albumin. Clonidine crosses the placenta1 and is distributed into milk. In one lactating woman who received approximately 0.04 mg of oral clonidine hydrochloride twice daily and 25 mg of oral dihydralazine 3 times daily, clonidine concentrations were 0.33 ng/mL in a plasma sample obtained 1 hour after a dose and 0.6 ng/mL in a milk sample obtained 2.5 hours after a dose; the drug was not detected in the plasma of the infant 1 hour after nursing.

...IN HEALTHY VOLUNTEERS... AFTER IV INFUSION OF 300 UG CLONIDINE IN 10 MINUTES, PLASMA LEVELS OF DRUG DECLINED BI-EXPONENTIALLY WITH RAPID AND SLOW HALF-LIFE VALUES OF 11 MINUTES AND 8.5 HOURS, RESPECTIVELY.

THE PHARMACOKINETICS OF CLONIDINE WERE INVESTIGATED IN HEALTHY VOLUNTEERS OVER A TIME MORE THAN 3 TIMES LONGER THAN PREVIOUSLY REPORTED. APPROXIMATELY 62% OF A GIVEN DOSE WAS EXCRETED UNCHANGED IN URINE, INDEPENDENT OF THE QUANTITY ADMINISTERED, THE DRUG FORMULATION, OR THE MODE OF ADMINISTRATION. SINCE THE PHARMACOKINETICS OF THE DRUG WERE AFFECTED BY ENTEROHEPATIC CIRCULATION, IT CANNOT BE DESCRIBED BY A CONVENTIONAL, OPEN 1 OR 2 COMPARTMENT MODEL. THE TIME COURSES OF THE PLASMA CLONIDINE CONCENTRATION AND ITS DRUG EFFECTS RAN ASYNCHRONOUSLY.

CLONIDINE KINETICS WERE STUDIED IN 21 PATIENTS WITH ESSENTIAL HYPERTENSION WHO RECEIVED 2 BOLUS IV INJECTIONS (0.78-3.36 MCG/KG) AND ONE SINGLE ORAL DOSE (1.7-2.3 MCG/KG) ON SEPARATE OCCASIONS; KINETICS WERE STUDIED IN SOME PATIENTS AFTER MULTIPLE THERAPEUTIC ORAL DOSES (1.1 OR 1.9 MCG/KG TWICE DAILY) DURING A DOSAGE INTERVAL AFTER 6-12 MONTHS MONOTHERAPY WITH CLONIDINE. WITH INCREASING IV DOSES, THE RATE CONSTANTS DECREASED AND THE PLASMA CLEARANCE WAS REDUCED BY 74% (9.94-2.61 ML/MIN/KG) INDICATING DOSE-DEPENDENT KINETICS. THE VOLUME OF DISTRIBUTION DID NOT CHANGE WITH DOSE IN CONTRAST TO THE VOLUME OF THE PLASMA COMPARTMENT WHICH WAS INCREASED AT THE HIGHEST DOSES. THE SINGLE ORAL DOSE KINETICS AGREED WITH THE IV KINETICS AT COMPARABLE DOSE. THE BIOAVAILABILITY WAS 90%. DURING MULTIPLE ORAL DOSING THE ELIMINATION RATE CONSTANTS DECREASED COMPARED TO THE SINGLE DOSE. THE PLASMA CLEARANCE INCREASED (7.18 ML/MIN/KG) COMPARED TO THE CORRESPONDING SINGLE DOSE (4.17 ML/MIN/KG). THE LATTER CHANGE WAS PROBABLY CAUSED BY THE DECREASE IN BIOAVAILABILITY TO ABOUT 65%. IT WAS DETERMINED THAT THE PHARMACODYNAMIC PROPERTIES OF THE DRUG COULD EXPLAIN THE CHANGES IN PHARMACOKINETICS WITH INCREASED DOSE AND DURING MULTIPLE DOSES.

For more Absorption, Distribution and Excretion (Complete) data for CLONIDINE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Clonidine hydrochloride is metabolized in the liver. In humans, 4 metabolites have been detected but only one, the inactive p-hydroxyclonidine, has been identified.

...Seventeen cDNA-expressed P450 enzymes, in addition to pooled human liver microsomes, were evaluated for clonidine 4-hydroxylation activity in vitro. Five P450 enzymes-CYP2D6, 1A2, 3A4, 1A1, and 3A5-catalyzed measurable formation of 4-hydroxyclonidine. Selective inhibition studies in human liver microsomes confirmed that these isoforms are jointly responsible for 4-hydroxylation of clonidine in vitro, and CYP2D6 accounted for approximately two-thirds of the activity. The major role of CYP2D6 in clonidine metabolism might explain the increase in its nonrenal clearance during pregnancy.

CLONIDINE SHOWS SPECIES DIFFERENCES IN THE EXTENT OF BIOTRANSFORMATION. THE FATE OF (14)C-CLONIDINE IN THE DOG HAS BEEN REPORTED AND SIX COMPONENTS WERE ISOLATED AND IDENTIFIED. UNCHANGED CLONIDINE AND ITS P-HYDROXYLATED DERIVATIVE WERE DETECTED. DICHLOROPHENYLGUANIDINE, WHICH HAS PREVIOUSLY BEEN REPORTED AS A METABOLITE IN DOGS, WAS ALSO IDENTIFIED. THREE METABOLITES NOT PREVIOUSLY DESCRIBED WERE ALSO ISOLATED FROM DOG URINE. THE MAJOR METABOLIC ROUTES FOR CLONIDINE ARE PHENYL RING HYDROXYLATION AND SPLITTING OF THE IMIDAZOLIDINE RING. COMPARATIVE STUDIES SHOWED THAT THE METABOLISM OF CLONIDINE IS RATHER SIMILAR IN RAT, DOG, AND MAN, BUT MAN EXCRETED MOST UNCHANGED DRUG AND DOG SHOWED THE MOST EXTENSIVE METABOLISM.

Hepatic. Metabolized via minor pathways. The major metabolite, p-hydroxyclonidine, is present in concentrations less than 10% of those of unchanged clonidine in urine. Four metabolites have been detected, but only p-hydroxyclonidine has been identified. Half Life: 6-20 hours; 40-60% is excreted in urine unchanged, 20% is excreted in feces. Less than 10% is excreted by p-hydroxyclonidine.

Associated Chemicals

Wikipedia

Tetraoctylammonium_bromide

Drug Warnings

Because of the risk of rebound hypertension, patients receiving clonidine preparations should be warned of the danger of missing doses or stopping the drug without consulting their physician. When discontinuing clonidine therapy, a rapid rise in blood pressure may be minimized or prevented by tapered withdrawal of the drug over 2-4 days. Tapered withdrawal of transdermal clonidine or initiation of a tapered regimen of oral clonidine also is recommended by some clinicians when the transdermal dosage form is discontinued, particularly in geriatric patients. If clonidine therapy is to be discontinued in patients receiving clonidine and a beta-adrenergic blocking agent concomitantly, the beta-adrenergic blocker should be discontinued several days before clonidine therapy is discontinued. It is recommended that clonidine therapy not be interrupted for surgery; transdermal therapy can be continued throughout the perioperative period and oral therapy should be continued to within 4 hours before surgery. Blood pressure should be carefully monitored during surgery and additional measures to control blood pressure should be available if necessary. If clonidine therapy must be interrupted for surgery, parenteral hypotensive therapy should be administered as necessary, and clonidine therapy should be resumed as soon as possible. If transdermal therapy is initiated during the perioperative period, it must be kept in mind that therapeutic plasma clonidine concentrations are not achieved until 2-3 days after initial application of the transdermal system.

Implantable epidural catheters are associated with a risk of infection, including meningitis and/or epidural abscess. The incidence of catheter-related infections is about 5-20%, and depends on several factors, including the clinical status of the patient, type of catheter used, catheter placement technique, quality of catheter care, and duration of catheter placement. The possibility of catheter-related infection should be considered in patients receiving epidural clonidine who develop a fever.

Fever, malaise, pallor, muscle or joint pain, and leg cramps have been reported in up to 0.5% of patients during postmarketing experience with transdermal clonidine.

For more Drug Warnings (Complete) data for CLONIDINE (22 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of the drug ranges from 6 to 24 hours, with a mean of about 12 hours.

THE PHARMACOKINETICS OF CLONIDINE WERE INVESTIGATED IN HEALTHY VOLUNTEERS OVER A TIME MORE THAN 3 TIMES LONGER THAN PREVIOUSLY REPORTED. THE COMPLETE BIOAVAILABILITY OF CLONIDINE AND ITS ELIMINATION T/2 (20 TO 25.5 HOURS) REMAINED CONSTANT AFTER SINGLE AND MULTIPLE DOSES.

The plasma half-life of clonidine is 6-20 hours in patients with normal renal function. The half-life in patients with impaired renal function has been reported to range from 18-41 hours. The elimination half-life of the drug may be dose dependent, increasing with increasing dose.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Zeile et al, US patent 3,202,660 (1965 to Boehringer Ing). ... In shaving soap formulations, Zeile et al, US patent 3,190,802 (1965 to Boehringer Ing).

Analytic Laboratory Methods

Clinical Laboratory Methods

RADIOIMMUNOASSAY IN SERUM.

Storage Conditions

Interactions

Epidural clonidine may prolong the duration of the pharmacologic effects, including both sensory and motor blockade, of epidural local anesthetics.

Because beta-adrenergic blocking agents may exacerbate rebound hypertension that may occur following discontinuance of clonidine therapy, beta-adrenergic blocking agents should be discontinued several days before gradual withdrawal of clonidine when clonidine therapy is to be discontinued in patients receiving a beta-adrenergic blocking agent and clonidine concurrently. If clonidine therapy is to be replaced by a beta-adrenergic blocking agent, administration of the beta-adrenergic blocking agent should be delayed for several days after clonidine therapy has been discontinued

Because clonidine may produce bradycardia and atrioventricular (AV) block, the possibility of additive effects should be considered if it is given concomitantly with other drugs that affect sinus node function or AV nodal conduction (e.g., guanethidine), beta-adrenergic blocking agents (e.g., propranolol), calcium-channel blocking agents, or cardiac glycosides.

For more Interactions (Complete) data for CLONIDINE (15 total), please visit the HSDB record page.

Stability Shelf Life

Dates

[Focus on tizanidine in primary care medecine]

Sylvain Frascarolo, Bérénice Moutinot, Claudio SartoriPMID: 34397185 DOI:

Abstract

Tizanidine is an alpha2 agonist with central action whose myorelaxant effects are often used off-label against primary backpain in clinical practice. It is mainly metabolized by the liver. The concomitant use of CYP1A2 inhibitor drugs increases the plasmatic concentration and thus can cause serious adverse effects. Severe hypotension is the most memorable example. Its narrow therapeutic range and the interindividual different sensitivity to the molecule justify using it wisely. A clinical case is reported as illustration.Derma roller mediated transdermal delivery of tizanidine invasomes for the management of skeletal muscle spasms

Leonna Dsouza, Pinal Chaudhari, Bheemisetty Brahmam, Shaila A LewisPMID: 34192586 DOI: 10.1016/j.ejps.2021.105920

Abstract

Tizanidine hydrochloride (TIZ) is a skeletal muscle relaxant used to treat spasms, a sudden involuntary muscle contraction. The currently available oral dosage forms exhibit low oral bioavailability due to high first-pass metabolism. Frequent administration of the drug is thus necessary because of the short half-life of the drug. Transdermal delivery is an excellent alternative, but the skin's outer stratum corneum barrier prevents most drugs from being effectively delivered into the bloodstream. Here we present a pre-clinical investigation of derma roller mediated delivery of TIZ invasome gel as a potential approach for treating muscle spasm. Further, specific terpenes namely limonene and pinene in different concentrations and their impact on the properties of the prepared TIZ invasomes, including particle size, drug entrapment, and ex vivo drug release, were investigated. TIZ invasomes were incorporated into a gel and delivered to rats with and without pre-treatment of the skin with a derma roller. Pre-treated skin achieved maximum drug plasma concentrations within 3 ± 0.00 h of gel application and maintained for 24 h. In the untreated skin the maximum plasma drug levels was achieved at the end of 6 ± 0.00 h. The findings were further supported by in vivo efficacy studies conducted using rotarod and actophotometer. Overall, the study indicates that derma roller mediated transdermal delivery of TIZ loaded invasomes is a promising strategy for enhancing the bioavailability of TIZ.[Intracerebroventricular infusion of morphine, bupivacaine and clonidine for the management of refractory neoplasic pain in a palliative care setting : a case report]

T Michot, P Duysinx, F Belle, C Dresse, J Montupil, V Bonhomme, A DefresnePMID: 34357714 DOI:

Abstract

Intracerebroventricular (ICV) infusion of morphine is a well-known technique to relieve intractable neoplasic pain when conventional analgesic strategies reach their limits. Through this case report, we present indications, assets, and drawbacks of this procedure in such conditions. We also describe the adaptation of the systemic analgesic treatment to allow discharge from the hospital to home settings. Thanks to the ICV infusion of a mixture of morphine, bupivacaine and clonidine, the patient was weaned from oral opioid medications and reached an acceptable level of comfort. This allowed him to be discharged from the hospital to go back home with a specific setting of mobile palliative care structure. The patient's family followed training about the device to prevent any technical trouble and to react in case of unwanted events.The Facilitatory Effects of Adjuvant Pharmaceutics to Prolong the Duration of Local Anesthetic for Peripheral Nerve Block: A Systematic Review and Network Meta-analysis

Chengluan Xuan, Wen Yan, Dan Wang, Cong Li, Haichun Ma, Ariel Mueller, Jingping WangPMID: 34153021 DOI: 10.1213/ANE.0000000000005640

Abstract

Peripheral nerve block (PNB) with perineural local anesthetic is used for anesthesia or analgesia with many benefits. To extend these benefits, various adjuvant drugs have been used to prolong the duration of analgesia. We aimed to evaluate the effectiveness of various adjuvants at prolonging the duration of sensory and motor blockade for PNB.A network meta-analysis of placebo-controlled and active randomized controlled trials was performed comparing 10 adjuvants. Embase, PubMed, Web of Science, and Cochrane library were searched, with articles before May 21, 2020 included. Two authors independently selected studies and extracted data. The primary outcomes were sensory block (SB) and motor block (MB) time, and the secondary outcome was time of first analgesia rescue (FAR). Effect size measures were described as mean differences (MD) with 95% confidence intervals (CIs). Confidence in evidence was assessed using Confidence in Network Meta-Analysis (CINeMA). The study protocol was preregistered with the prospectively registered systematic reviews in health and social care international database (PROSPERO), as number CRD42020187866.

Overall 16,364 citations were identified, of which 53 studies were included with data for 3649 patients. In network meta-analyses, 4 of 7 included treatment strategies were associated with more efficacious analgesia compared with placebo therapy, including dexamethasone (SB time: 5.73 hours, 95% CI, 4.16-7.30; MB time: 4.20 hours, 95% CI, 2.51-5.89; time of FAR: 8.71 hours, 95% CI, 6.63-10.79), dexmedetomidine (SB time: 4.51 hours, 95% CI, 3.52-5.50; MB time: 4.04 hours, 95% CI, 2.98-5.11; time of FAR: 5.25 hours, 95% CI, 4.08-6.43), fentanyl (SB time: 3.59 hours, 95% CI, 0.11-7.06; MB time: 4.42 hours, 95% CI, 0.78-8.06), and clonidine (SB time: 2.75 hours, 95% CI, 1.46-4.04; MB time: 2.93 hours, 95% CI, 1.69-4.16; time of FAR: 3.35 hours, 95% CI, 1.82-4.87). In a subgroup analysis, addition of dexamethasone to ropivacaine significantly increased the time of FAR when compared to dexmedetomidine (time of FAR: 5.23 hours, 95% CI, 2.92-7.54) or clonidine (time of FAR: 6.61 hours, 95% CI, 4.29-8.92) with ropivacaine.

These findings provide evidence for the consideration of dexmedetomidine, dexamethasone, and clonidine as adjuvants to prolong the duration of PNB. The addition of dexamethasone to ropivacaine has a longer time of FAR compared with clonidine or dexmedetomidine.

The effects of clonidine and yohimbine in the tail flick and hot plate tests in the naked mole rat (Heterocephalus glaber)

R M Mwobobia, T I Kanui, K S P AbelsonPMID: 34001271 DOI: 10.1186/s13104-021-05607-7

Abstract

The naked mole rat (NMR) (Heterocephalus glaber) is increasingly considered an important biomedical research model for various conditions like hypoxic brain injury, cancer and nociception. This study was designed to investigate the effects of clonidine and yohimbine, an alpha-2 (α) adrenoceptor agonist and antagonist respectively in the tail flick and hot plate tests.

A significant difference in tail flick latency was noted between saline control and 30 µg/kg clonidine, which was reduced after administration of 30 µg/kg yohimbine. A significant difference in hot plate latency was also noted between saline control and 30 µg/kg clodinine during the periods 30, 45, 60, 75 and 90 min after administration, and between saline control and 10 µg/kg clonidine during 30 min after administration. The hot plate latency by 30 µg/kg clonidine was also reduced by 30 µg/kg yohimbine during 30 min after administration. Since the tail-flick and hot plate tests mediate the effects at spinal and supraspinal levels respectively, the present study indicates the presence and involvement of noradrenergic receptors in thermal antinociception at spinal and supraspinal levels of the NMR, similar to what has been found in other mammals.

Episodic headache with spontaneous hypothermia reveal Shapiro's syndrome variant with effectiveness of clonidine therapy

Mickael Aubignat, Melissa Tir, Pierre Krystkowiak, Daniela AndriutaPMID: 33902431 DOI: 10.1186/s10194-021-01245-3

Abstract

Episodic headache with spontaneous hypothermia constitute an uncommon association and is not well recognized in the International Classification of Headache Disorders (ICHD-3). Spontaneous periodic hypothermia, also called Shapiro's syndrome, is a rare disease characterized by hypothermia attacks associated or not with hyperhidrosis without any triggering factor.We report a rare case of Shapiro's syndrome variantrevealed by episodes of headache with spontaneous hypothermia witheffectiveness of clonidine therapy in a 76-year-old Parkinson's disease woman.

In the literature, apart from Shapiro's syndrome, headache withhypothermia seem to occur very rarely. In our case,these symptoms may be considered as a very rare non-motor fluctuation ofParkinson's disease.

The Influence of Xylazine and Clonidine on Lung Ultrasound-Induced Pulmonary Capillary Hemorrhage in Spontaneously Hypertensive Rats

Douglas L Miller, Chunyan Dou, Krishnan Raghavendran, Zhihong DongPMID: 33972153 DOI: 10.1016/j.ultrasmedbio.2021.03.033

Abstract

Induction of pulmonary capillary hemorrhage (PCH) by lung ultrasound (LUS) depends not only on physical exposure parameters but also on physiologic conditions and drug treatment. We studied the influence of xylazine and clonidine on LUS-induced PCH in spontaneously hypertensive and normotensive rats using diagnostic B-mode ultrasound at 7.3 MHz. Using ketamine anesthesia, rats receiving saline, xylazine, or clonidine treatment were tested with different pulse peak rarefactional pressure amplitudes in 5 min exposures. Results with xylazine or clonidine in spontaneously hypertensive rats were not significantly different at the three exposure pulse peak rarefactional pressure amplitudes, and thresholds were lower (2.2 MPa) than with saline (2.6 MPa). Variations in LUS PCH were not correlated with mean systemic blood pressure. Similar to previous findings for dexmedetomidine, the clinical drug clonidine tended to increase susceptibility to LUS PCH.Potassium wasting nephropathy in the setting of tizanidine overdose: a case report

Michael J Brucculeri, Juan GarciaPMID: 33931107 DOI: 10.1186/s13256-021-02811-8

Abstract

Hypokalemia has been rarely attributed to tizanidine, although the precise mechanism is unclear. Severe hypokalemia is a well-established cause of abnormalities involving cardiac conduction. Given this agent's well-known cardiac arrhythmogenic potential, awareness of potential concomitant electrolyte abnormalities is important.Electrolyte disorders, including hypokalemia, are rare complications of the antispasmodic medicine tizanidine when taken in doses as outlined by the manufacturer's prescribing instructions. Although cases of severe hypokalemia have also been described in the literature in association with this agent, such reports are few. We report a Caucasian case of an intentional overdose involving a very large ingestion of tizanidine. In addition to the characteristic abnormalities on the electrocardiogram, our patient developed electrolyte derangements as well as self-limited acute kidney injury. These biochemical abnormalities included profound hypokalemia that was refractory to aggressive replacement over the ensuing several days, before eventually dissipating. A thorough assessment of the etiology of this hypokalemia was consistent with a defect in renal potassium handling.

In our patient with intentional tizanidine overdose, severe and refractory hypokalemia appears to have been due to a transient potassium wasting nephropathy.